2-((Dimethylamino)methyl)cyclohexanone

Catalog No.
S1526137
CAS No.
15409-60-6
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Dimethylamino)methyl)cyclohexanone

CAS Number

15409-60-6

Product Name

2-((Dimethylamino)methyl)cyclohexanone

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3

InChI Key

QDHLEFBSGUGHCL-UHFFFAOYSA-N

SMILES

CN(C)CC1CCCCC1=O

Synonyms

2-(N,N-Dimethylaminomethyl)cyclohexanone; 2-[(Dimethylamino)methyl]cyclohexanone; NSC 222825

Canonical SMILES

CN(C)CC1CCCCC1=O

The exact mass of the compound 2-((Dimethylamino)methyl)cyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222825. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6) is a highly versatile Mannich base, recognized primarily as the critical electrophilic precursor in the commercial synthesis of tramadol and related cyclohexanol-based active pharmaceutical ingredients (APIs) [1]. Procurement of this pre-formed, purified free base provides a streamlined, anhydrous-compatible starting material for complex organometallic additions. By offering a stable, liquid-form 'masked' enone, it bypasses the severe handling limitations of isolated α,β-unsaturated ketones and ensures precise stoichiometric control during subsequent carbon-carbon bond forming steps [2].

Attempting to substitute the purified free base of 2-((dimethylamino)methyl)cyclohexanone with its hydrochloride salt (CAS 42036-65-7) or relying on crude in-situ Mannich reaction mixtures introduces severe process bottlenecks. The hydrochloride salt is insoluble in the ethereal solvents (e.g., 2-MeTHF, THF) required for downstream Grignard reactions, necessitating an aqueous neutralization and extraction step that risks introducing trace moisture—a primary cause of Grignard reagent quenching and yield loss[1]. Furthermore, crude in-situ generation leaves residual unreacted cyclohexanone, which acts as a competing electrophile, generating difficult-to-remove tertiary alcohol impurities and depressing the yield of the target diastereomeric mixture[2].

Anhydrous Process Compatibility: Purified Free Base vs. Hydrochloride Salt

In the pivotal step of tramadol synthesis, 3-methoxyphenylmagnesium bromide is reacted with the Mannich base. Utilizing the pre-formed free base allows for direct addition in anhydrous green solvents like 2-MeTHF, yielding the target cis/trans mixture with high efficiency[1]. Conversely, procuring the hydrochloride salt requires a basic aqueous workup (e.g., 50% NaOH) prior to use. This introduces a high risk of trace water carryover (>500 ppm if not rigorously dried), which competitively destroys the organomagnesium reagent via protonation, leading to increased Wurtz coupling by-products and significant yield reduction [2].

Evidence DimensionProcess steps and moisture introduction risk prior to Grignard addition
Target Compound Data0 neutralization steps; direct use in anhydrous 2-MeTHF/THF
Comparator Or BaselineHydrochloride salt (CAS 42036-65-7) requiring aqueous NaOH neutralization and rigorous re-drying
Quantified DifferenceElimination of 1 critical moisture-introducing unit operation
ConditionsGrignard addition of 3-methoxyphenylmagnesium bromide at 0–80 °C

Procuring the free base eliminates a moisture-sensitive neutralization step, directly improving Grignard reaction yields and reducing solvent waste.

Impurity Profile Control: Pre-formed Intermediate vs. In-Situ Mannich Generation

Generating the Mannich base in situ from cyclohexanone, formaldehyde, and dimethylamine leaves residual water and unreacted cyclohexanone unless subjected to tedious high-vacuum distillation. Unreacted cyclohexanone acts as a competing electrophile during the Grignard step, forming 1-(3-methoxyphenyl)cyclohexanol as a critical impurity [1]. Procuring the >95% pure pre-formed 2-((dimethylamino)methyl)cyclohexanone ensures a strictly defined stoichiometric ratio (e.g., 1.0 : 1.5 ketone to Grignard reagent), maximizing the yield of the target diastereomeric mixture and eliminating the energy-intensive distillation step [2].

Evidence DimensionCompeting electrophile impurities during organometallic addition
Target Compound Data>95% pure pre-formed ketone; absent of unreacted cyclohexanone
Comparator Or BaselineIn-situ Mannich mixture containing residual unreacted cyclohexanone
Quantified DifferencePrevention of 1-(3-methoxyphenyl)cyclohexanol byproduct formation
ConditionsOrganometallic addition in ethereal solvents

Using the purified intermediate prevents side-reactions with residual starting materials, drastically simplifying downstream diastereomer separation and purification.

Reagent Stability and Handling: Mannich Base vs. Isolated Enone

2-((Dimethylamino)methyl)cyclohexanone frequently serves as a stable, 'masked' equivalent of 2-methylenecyclohexanone for Michael additions and annulation reactions [1]. Isolated 2-methylenecyclohexanone is highly reactive and prone to rapid spontaneous polymerization and degradation during storage. By utilizing the Mannich base, the reactive enone can be generated in situ via base-catalyzed elimination or quaternization (e.g., with methyl iodide) followed by elimination, providing a controlled release of the electrophile and ensuring high conversion in conjugate addition reactions without the severe shelf-life limitations of the free enone [1].

Evidence DimensionStorage stability and handling viability
Target Compound DataStable liquid under standard storage (2-8 °C or room temperature) for months
Comparator Or Baseline2-methylenecyclohexanone, which rapidly polymerizes and requires stabilizers or immediate use
Quantified DifferenceMonths of shelf stability versus hours/days for the isolated enone
ConditionsStandard laboratory storage and in situ elimination protocols

Procuring the Mannich base provides a shelf-stable precursor for α-methylene ketone chemistry, avoiding the severe handling and polymerization issues of the isolated enone.

Large-Scale Synthesis of Tramadol and Related Analgesics

The primary industrial application for 2-((dimethylamino)methyl)cyclohexanone is as the direct electrophilic precursor in the synthesis of tramadol. The free base is reacted with 3-methoxyphenylmagnesium bromide in anhydrous 2-MeTHF, followed by selective crystallization to isolate the active (RR,SS)-hydrochloride isomer [1]. Procuring the free base streamlines this workflow by eliminating neutralization steps.

Stable Precursor for Annulation and Michael Addition Reactions

In complex organic synthesis, this compound is utilized as a stable 'masked' enone. It replaces the unstable 2-methylenecyclohexanone in Robinson annulations and conjugate additions, where the dimethylamino group is quaternized and eliminated in situ to form the reactive α,β-unsaturated ketone in a controlled manner [2].

Development of Novel Opioid and Monoamine Reuptake Inhibitor Libraries

Medicinal chemistry programs utilize this versatile intermediate to synthesize libraries of 1-aryl-2-(aminomethyl)cyclohexanol derivatives. The high purity of the pre-formed base allows for reliable, reproducible parallel synthesis of analogs to probe receptor affinity and pharmacological profiles without interference from Mannich reaction byproducts [1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

15409-60-6

Wikipedia

(2rs)-2-((dimethylamino)methyl)cyclohexanone

Dates

Last modified: 08-15-2023

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